Scaffold Rigidity vs. BG45 (Constitutional Isomer): Planarity and Rotatable Bond Count
The tricyclic 1‑amino‑3,4‑dihydropyrazino[2,1‑b]quinazolin‑6‑one contains zero rotatable bonds between the pyrazine and quinazolinone rings, enforcing a planar conformation suitable for type‑II kinase hinge‑binding. In contrast, the constitutional isomer BG45 (N‑(2‑aminophenyl)pyrazine‑2‑carboxamide) possesses two rotatable bonds (amide C–N and N–aryl), allowing conformational flexibility . Rigidification reduces the entropic penalty upon target binding and can improve kinase selectivity profiles, as exploited in the Boehringer Ingelheim dihydroquinazolinone kinase inhibitor patent series .
| Evidence Dimension | Number of rotatable bonds between heterocyclic rings |
|---|---|
| Target Compound Data | 0 (fused tricyclic system) |
| Comparator Or Baseline | BG45: 2 rotatable bonds (amide C–N and N–aryl) |
| Quantified Difference | 2 fewer rotatable bonds; enforced planarity vs. flexible acyclic scaffold |
| Conditions | Calculated from 2D chemical structure; verified by X‑ray crystallography in related pyrazinoquinazolinones (CCDC deposition patterns) |
Why This Matters
Procurement of the rigidified tricyclic scaffold pre‑selects for a conformational profile that is incompatible with the acyclic isomer's HDAC3 activity (IC₅₀ 0.289 µM), guiding divergent lead‑optimisation programmes.
- [1] Freepatentsonline. Dihydroquinazolinone Analogues. Boehringer Ingelheim International GmbH, US Patent 2014/0296230, 2014. View Source
